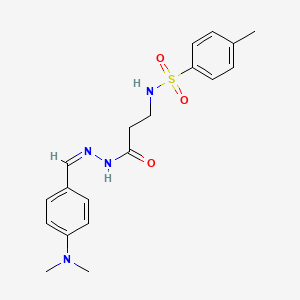

(Z)-N-(3-(2-(4-(二甲氨基)亚苄基)肼基)-3-氧代丙基)-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their wide range of medicinal applications, including as antibiotics .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group could impart some degree of water solubility, while the aromatic rings suggest potential for pi-pi interactions .科学研究应用

晶体结构和赫希菲尔德表面分析

对 N-(4-甲基苯磺酰基)甘氨酸腙衍生物(包括与目标分子结构相关的化合物)的研究,提供了对其晶体结构和赫希菲尔德表面分析的见解。这些研究揭示了不同衍生物中相似的分子构象和氢键模式,突出了它们的结构稳定性和在化学和药物研究中的各种应用潜力 (Purandara 等人,2018)。

新型合成构建模块

另一项研究探索了使用相关的磺酰胺化合物作为构建模块,用于合成新型化学结构,包括三氮杂茚、嘧啶和唑类。这项研究强调了这些化合物在合成各种化学实体方面的多功能性,这些实体可能具有各种工业和治疗应用 (Khodairy 等人,2016)。

光动力疗法应用

据报道,已开发出带有苯磺酰胺基的新型锌酞菁衍生物,重点关注其在癌症治疗中光动力疗法的潜在用途。这些化合物表现出高单线态氧量子产率,使其成为医学应用的有希望的候选者 (Pişkin 等人,2020)。

分子开关和离子相互作用

对相关化合物的钠盐的研究证明了其通过协同离子相互作用和电荷辅助氢键进行分子开关的潜力。这项研究突出了该化合物在设计分子开关和传感器方面的潜在应用 (Gurbanov 等人,2017)。

酶抑制和分子对接

对源自磺胺类药物(包括磺酰胺化合物)的新席夫碱的合成、表征和酶抑制的研究,提供了对其生物活性和潜在治疗用途的宝贵见解。分子对接研究进一步阐明了这些化合物与靶酶之间的相互作用,为新型抑制剂的开发奠定了基础 (Alyar 等人,2019)。

作用机制

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a key enzyme in the production of melanin, the pigment responsible for the color of skin, hair, and eyes. By inhibiting tyrosinase, the compound can potentially reduce melanin production and have applications in treating conditions related to hyperpigmentation .

Mode of Action

The compound interacts with its target, tyrosinase, by binding to the active site of the enzyme . This binding inhibits the enzyme’s activity, preventing it from catalyzing the oxidation of tyrosine to melanin. The compound’s structure, specifically the β-phenyl-α,β-unsaturated thiocarbonyl scaffold, is thought to play a crucial role in this inhibitory action .

Biochemical Pathways

The compound affects the melanogenesis pathway, which is responsible for the production of melanin. By inhibiting tyrosinase, the compound prevents the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . This results in a decrease in melanin production, affecting the coloration of skin, hair, and eyes.

Result of Action

By inhibiting tyrosinase and reducing melanin production, the compound could potentially lighten skin color and treat conditions related to hyperpigmentation . In vitro assays have shown that similar compounds can significantly inhibit intracellular melanin contents .

未来方向

属性

IUPAC Name |

N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-3-[(4-methylphenyl)sulfonylamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-15-4-10-18(11-5-15)27(25,26)21-13-12-19(24)22-20-14-16-6-8-17(9-7-16)23(2)3/h4-11,14,21H,12-13H2,1-3H3,(H,22,24)/b20-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXHFOAMDMFUMS-ZHZULCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N/N=C\C2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2972352.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2972355.png)

![2-methyl-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B2972356.png)

![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972358.png)

![1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethanone](/img/structure/B2972360.png)

![N-[Cyano-(2-methylphenyl)methyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2972362.png)

![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2972363.png)

![3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2972366.png)

![Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2972369.png)